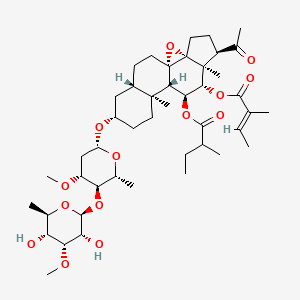
Marsdenoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marsdenoside A is a naturally occurring compound isolated from the Alocasia genus, specifically from the tubers of Alocasia cucullata . It belongs to the class of C21 steroidal glycosides and has shown weak growth inhibitory effects on certain tumor cell lines, such as MGC-803 and HT-29 . The molecular formula of this compound is C45H70O14, and its molecular weight is 835.03 g/mol .
Preparation Methods
Marsdenoside A is primarily isolated from natural sources, particularly from the Alocasia genus . The extraction process involves soaking the plant material in ethanol and then performing multiple rounds of extraction to obtain the compound . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is mainly obtained through natural extraction.
Chemical Reactions Analysis
Marsdenoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Marsdenoside A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Marsdenoside A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of certain tumor cell lines by interfering with tyrosine kinase activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Marsdenoside A is unique among C21 steroidal glycosides due to its specific structure and biological activities. Similar compounds include:
Tenacigenin A: Another C21 steroidal glycoside with similar biological activities.
Tenacigenin B: Known for its antitumor properties.
Tenacigenoside A: Exhibits similar chemical properties and biological activities.
This compound stands out due to its specific inhibitory effects on certain tumor cell lines and its unique chemical structure .
Properties
Molecular Formula |
C45H70O14 |
|---|---|
Molecular Weight |
835.0 g/mol |
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate |
InChI |
InChI=1S/C45H70O14/c1-12-22(3)39(49)56-36-37-42(8)17-15-28(55-31-21-30(51-10)34(26(7)53-31)57-41-33(48)35(52-11)32(47)25(6)54-41)20-27(42)14-18-44(37)45(59-44)19-16-29(24(5)46)43(45,9)38(36)58-40(50)23(4)13-2/h13,22,25-38,41,47-48H,12,14-21H2,1-11H3/b23-13+/t22?,25-,26-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,41+,42+,43+,44+,45-/m1/s1 |
InChI Key |
RZEWOQQBEXNIGQ-OOZKSINOSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)/C(=C/C)/C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |
Canonical SMILES |
CCC(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C(=CC)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















